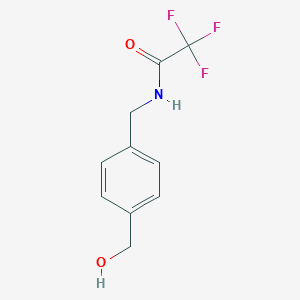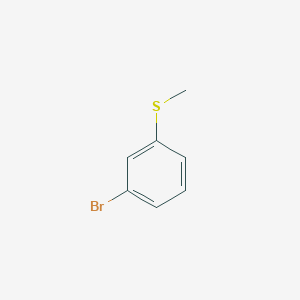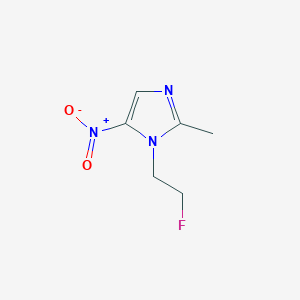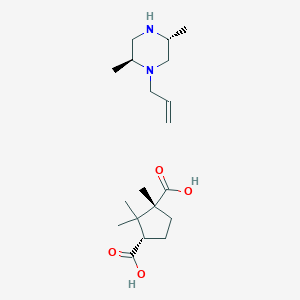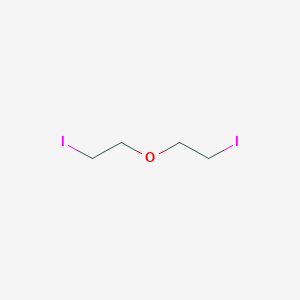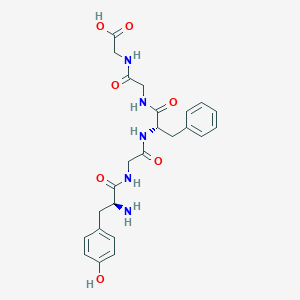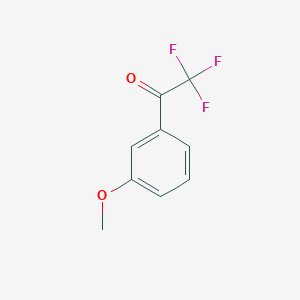
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine, also known as HPDPAC, is a chemical compound that has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI) and to increase dopamine release in the brain. MAOIs work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of these enzymes, 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which can have a positive effect on mood and cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is that it has been shown to have a relatively low toxicity profile, which makes it a potentially useful therapeutic agent. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are a number of potential future directions for research on 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects and to increase dopamine release in the brain. Another potential area of research is its use in the treatment of depression, as it has been shown to have a positive effect on mood and cognitive function. Additionally, further studies are needed to fully understand the safety and efficacy of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine in humans.
合成法
The synthesis of 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with di-n-propylamine to form 4-(di-n-propylamino)benzaldehyde. This intermediate is then reacted with cyclopropanecarboxylic acid to form 2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease and depression. It has been shown to have neuroprotective effects and to enhance dopamine release in the brain.
特性
CAS番号 |
110826-39-6 |
|---|---|
製品名 |
2-(4-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine |
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
4-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16(10-4-2)15-11-14(15)12-5-7-13(17)8-6-12/h5-8,14-15,17H,3-4,9-11H2,1-2H3/t14-,15+/m0/s1 |
InChIキー |
KYYDOJVIXFOGOC-LSDHHAIUSA-N |
異性体SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC=C(C=C2)O |
SMILES |
CCCN(CCC)C1CC1C2=CC=C(C=C2)O |
正規SMILES |
CCCN(CCC)C1CC1C2=CC=C(C=C2)O |
その他のCAS番号 |
110826-39-6 |
同義語 |
2-(4-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 4-OH-DPCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



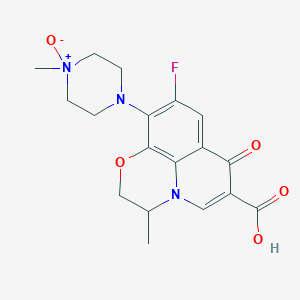
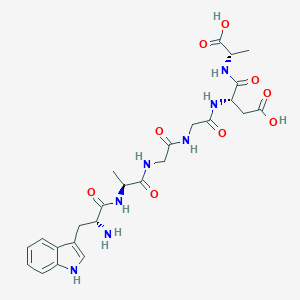

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
